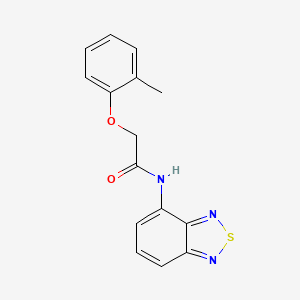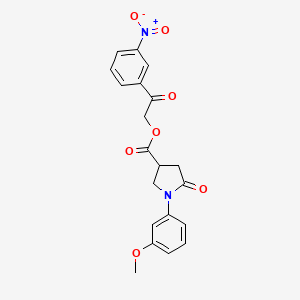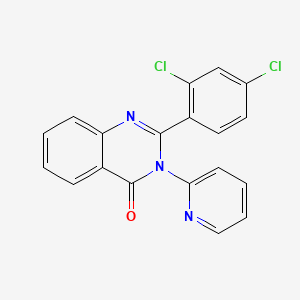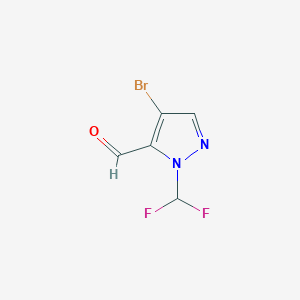![molecular formula C19H24N2OS B12460800 N-[3-(dimethylamino)propyl]-2-phenyl-2-(phenylsulfanyl)acetamide](/img/structure/B12460800.png)
N-[3-(dimethylamino)propyl]-2-phenyl-2-(phenylsulfanyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[3-(dimethylamino)propyl]-2-phenyl-2-(phenylsulfanyl)acetamide is an organic compound with a complex structure that includes both dimethylamino and phenylsulfanyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(dimethylamino)propyl]-2-phenyl-2-(phenylsulfanyl)acetamide typically involves the reaction of 3-(dimethylamino)propylamine with 2-phenyl-2-(phenylsulfanyl)acetyl chloride. The reaction is carried out in an organic solvent such as dichloromethane, under an inert atmosphere to prevent oxidation. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the pure product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may include advanced purification techniques such as crystallization and distillation to ensure high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
N-[3-(dimethylamino)propyl]-2-phenyl-2-(phenylsulfanyl)acetamide can undergo various chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
N-[3-(dimethylamino)propyl]-2-phenyl-2-(phenylsulfanyl)acetamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mecanismo De Acción
The mechanism of action of N-[3-(dimethylamino)propyl]-2-phenyl-2-(phenylsulfanyl)acetamide involves its interaction with specific molecular targets. The dimethylamino group can interact with biological receptors, while the phenylsulfanyl group can modulate the compound’s reactivity and binding affinity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
- N-[3-(dimethylamino)propyl]methacrylamide
- N-[3-(dimethylamino)propyl]-2-phenoxyacetamide
Uniqueness
N-[3-(dimethylamino)propyl]-2-phenyl-2-(phenylsulfanyl)acetamide is unique due to the presence of both dimethylamino and phenylsulfanyl groups, which confer distinct chemical properties and reactivity. This combination of functional groups is not commonly found in other similar compounds, making it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C19H24N2OS |
|---|---|
Peso molecular |
328.5 g/mol |
Nombre IUPAC |
N-[3-(dimethylamino)propyl]-2-phenyl-2-phenylsulfanylacetamide |
InChI |
InChI=1S/C19H24N2OS/c1-21(2)15-9-14-20-19(22)18(16-10-5-3-6-11-16)23-17-12-7-4-8-13-17/h3-8,10-13,18H,9,14-15H2,1-2H3,(H,20,22) |
Clave InChI |
MWKFZBONKBAVCM-UHFFFAOYSA-N |
SMILES canónico |
CN(C)CCCNC(=O)C(C1=CC=CC=C1)SC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-amino-4-(2,5-dimethoxyphenyl)-6-[2-(3,4-dimethoxyphenyl)ethyl]-7-methyl-5-oxo-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B12460717.png)


![N-{4-[(2,4-dimethylphenyl)sulfamoyl]phenyl}-2-nitrobenzenesulfonamide](/img/structure/B12460737.png)
![ethyl 1-[N-(4-ethoxyphenyl)-N-(phenylsulfonyl)glycyl]piperidine-4-carboxylate](/img/structure/B12460750.png)

![methyl 2-[3-(morpholin-4-ylcarbonyl)-1H-pyrazol-1-yl]propanoate](/img/structure/B12460762.png)

![N-benzyl-N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-2-(phenylsulfanyl)acetamide](/img/structure/B12460764.png)
![4-{[4-(2-methylimidazo[1,2-a]pyrimidin-3-yl)-1,3-thiazol-2-yl]amino}-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide](/img/structure/B12460765.png)

![N-[(6-methyl-1,3-benzothiazol-2-yl)carbamothioyl]hexanamide](/img/structure/B12460780.png)

![N-(furan-2-ylmethyl)-1-methyl-4-(morpholin-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-6-amine](/img/structure/B12460796.png)
